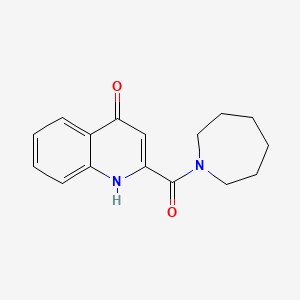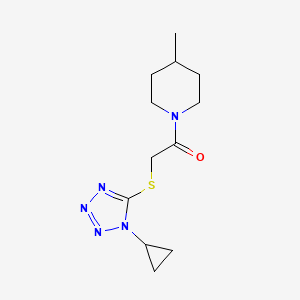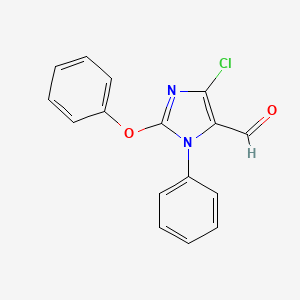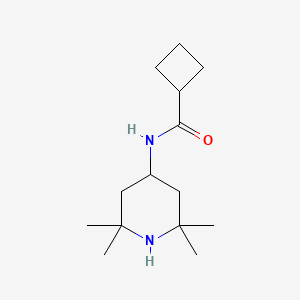
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to possess potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is complex and multifaceted. It has been shown to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to protect cells from oxidative stress, reduce inflammation, and enhance cell survival. In vivo studies have shown that N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can improve vascular function, reduce blood pressure, and protect against ischemic injury. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One of the main advantages of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its stability and ease of use in laboratory experiments. It can be easily synthesized and purified, and its antioxidant and anti-inflammatory properties make it a versatile tool for studying various disease models. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are many potential future directions for research on N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide. One area of interest is the development of novel N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide's potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide and to identify its potential applications in other disease models.
合成方法
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be achieved through several methods, including the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with cyclobutanone, or the oxidation of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide. The purity and yield of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be optimized through careful purification techniques, such as recrystallization or chromatography.
科学研究应用
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In particular, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. In addition, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a protective effect against radiation-induced damage and can be used as a radioprotective agent.
属性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)8-11(9-14(3,4)16-13)15-12(17)10-6-5-7-10/h10-11,16H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHAOQCMSHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
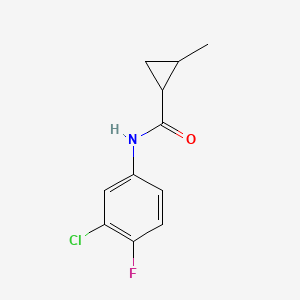

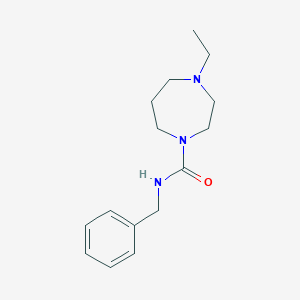
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
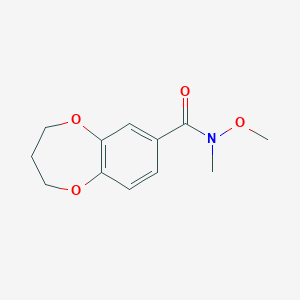
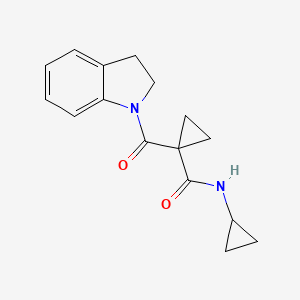
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
